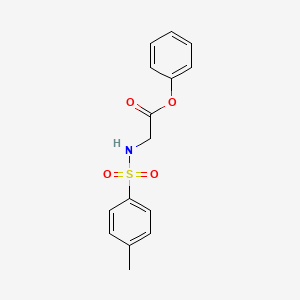

phenyl 2-(4-methylbenzenesulfonamido)acetate

Description

Phenyl 2-(4-methylbenzenesulfonamido)acetate (CAS 2645-02-5), also referred to as methyl 2-[(4-methylbenzene)sulfonamido]acetate, is a sulfonamide derivative characterized by a 4-methylphenyl sulfonamide group linked to a methyl acetate moiety. This compound is synthesized via sulfonylation reactions, often involving intermediates like glycine methyl ester hydrochloride and substituted sulfonyl chlorides . Its structure has been confirmed through crystallographic studies, revealing typical bond lengths and angles consistent with sulfonamide derivatives .

Properties

IUPAC Name |

phenyl 2-[(4-methylphenyl)sulfonylamino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-12-7-9-14(10-8-12)21(18,19)16-11-15(17)20-13-5-3-2-4-6-13/h2-10,16H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEYJGBMMVGOKPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl 2-(4-methylbenzenesulfonamido)acetate typically involves the reaction of phenyl acetate with 4-methylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound. Quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-(4-methylbenzenesulfonamido)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acid derivatives, amines, and substituted phenyl acetates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Phenyl 2-(4-methylbenzenesulfonamido)acetate is extensively used as a reagent in organic synthesis. It acts as an intermediate in the preparation of more complex molecules, facilitating various chemical reactions such as:

- Oxidation: Can yield sulfonic acid derivatives.

- Reduction: Converts the sulfonamide group to amines.

- Substitution Reactions: The acetate group can be replaced by other functional groups.

Table 1: Types of Reactions Involving this compound

| Reaction Type | Major Products | Common Reagents |

|---|---|---|

| Oxidation | Sulfonic acid derivatives | KMnO₄, H₂O₂ |

| Reduction | Amines | LiAlH₄, NaBH₄ |

| Substitution | Substituted phenyl acetates | Amines, alcohols, thiols |

Biological Applications

The compound is utilized in biochemical assays to study enzyme activity and protein interactions. Its sulfonamide group allows it to form hydrogen bonds with amino acids in enzyme active sites, which can lead to inhibition or modulation of enzyme activity.

Case Study: Enzyme Inhibition

Research has shown that derivatives of sulfonamide compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases like Alzheimer's. In vitro studies demonstrated that this compound derivatives exhibit significant inhibitory effects against these enzymes, highlighting their potential in treating age-related cognitive decline .

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals and as an additive in various processes. Its ability to enhance product properties makes it valuable in formulations requiring specific chemical characteristics.

Mechanism of Action

The mechanism of action of phenyl 2-(4-methylbenzenesulfonamido)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The phenyl and acetate groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-methyl group (electron-donating) in the target compound enhances stability compared to electron-withdrawing groups like chloro (e.g., 2-(4-chlorobenzenesulfonamido)acetic acid) .

- Ester vs. Acid Functionality : The methyl ester in the target compound improves lipophilicity, whereas the free carboxylic acid in the chloro analog increases solubility in aqueous media .

- Complex Derivatives : The coumarin ester derivative () demonstrates how bulky substituents (e.g., 2-oxo-2H-chromen-7-yl) can influence steric hindrance and photophysical properties .

Physical and Spectral Properties

- Crystallography : The target compound and its propyl analog () exhibit planar sulfonamide groups with intramolecular hydrogen bonding, stabilizing the crystal lattice .

Biological Activity

Phenyl 2-(4-methylbenzenesulfonamido)acetate is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including antibacterial, cytotoxic, and antiproliferative effects.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C15H15NO4S

- Molecular Weight : 305.35 g/mol

The arrangement of the phenyl and sulfonamide groups plays a crucial role in its biological activity, influencing interactions with various biological targets.

Antibacterial Activity

Recent studies have highlighted the potential of this compound as an antibacterial agent. The inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria, has been identified as a key mechanism of action.

Table 1: Antibacterial Activity Against Various Strains

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 32 µg/mL |

These findings suggest that the compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus .

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound demonstrates notable antiproliferative activity, which is essential for developing new anticancer agents.

Table 2: Cytotoxicity Evaluation on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HT-29 (Colon Carcinoma) | 5.4 |

| M21 (Skin Melanoma) | 6.1 |

| MCF7 (Breast Carcinoma) | 4.9 |

The IC50 values indicate that this compound effectively inhibits cell growth at micromolar concentrations, suggesting it could be a promising candidate for further development as an anticancer drug .

The mechanism underlying the cytotoxic effects involves disruption of the cell cycle, particularly blocking progression at the G2/M phase. This disruption leads to apoptosis in cancer cells, which is a crucial aspect of its therapeutic potential.

Case Study: Chick Chorioallantoic Membrane Assay

In vivo studies using the chick chorioallantoic membrane (CAM) model demonstrated that this compound effectively inhibited angiogenesis and tumor growth. Compounds exhibiting similar activity levels to established anticancer agents like combretastatin A-4 were noted, with low toxicity observed in embryos .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing phenyl 2-(4-methylbenzenesulfonamido)acetate under laboratory conditions?

- Methodological Answer : The synthesis typically involves coupling 4-methylbenzenesulfonamide with a phenyl acetate derivative via nucleophilic substitution. Key steps include:

- Using anhydrous conditions to prevent hydrolysis of reactive intermediates.

- Purification via recrystallization from ethanol or methanol to isolate the product.

- Monitoring reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy to confirm sulfonamide bond formation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR are critical for verifying molecular structure, particularly the sulfonamide (-SO-NH-) and ester (-COO-) moieties.

- X-ray Diffraction : Single-crystal X-ray analysis (e.g., using SHELXL or SIR97 ) resolves bond lengths, angles, and stereochemistry. For example, the sulfonamide S-N bond typically ranges between 1.60–1.65 Å .

- Elemental Analysis : Validate purity by comparing experimental vs. theoretical C, H, N, and S percentages.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Conduct reactions in a fume hood to prevent inhalation of fine particulates.

- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical consultation .

Advanced Research Questions

Q. How can hydrogen bonding networks in this compound crystals be systematically analyzed using graph set theory?

- Methodological Answer :

- Graph Set Theory : Apply Etter’s formalism to classify hydrogen bonds (e.g., N-H···O=S or C=O···H-C) into discrete patterns (e.g., rings or chains).

- Software Tools : Use Mercury or OLEX2 to visualize interactions and assign graph set descriptors. For example, the sulfonamide group often forms intermolecular N-H···O bonds, creating layered supramolecular architectures .

Q. What strategies resolve discrepancies between crystallographic refinement outputs from different software packages (e.g., SHELXL vs. SIR97)?

- Methodological Answer :

- Cross-Validation : Refine the same dataset in both SHELXL (robust for small molecules ) and SIR97 (efficient for initial phasing ). Compare residual factors (-values) and electron density maps.

- Data Weighting : Adjust weighting schemes in SHELXL to account for outliers or twinning. For example, apply TWIN/BASF commands in SHELXL for twinned data .

- Consensus Metrics : Prioritize solutions with lower and better agreement with spectroscopic data.

Q. How can high-throughput crystallographic phasing pipelines integrate SHELXC/D/E for this compound derivatives?

- Methodological Answer :

- Pipeline Design : Use SHELXC for data preprocessing (e.g., scaling, outlier rejection), SHELXD for dual-space recycling (e.g., locating heavy atoms), and SHELXE for phase extension .

- Automation : Script workflows using ccp4 or HKL-3000 to batch-process multiple datasets. For example, SHELXE’s log-likelihood gradient (LLG) > 15 indicates reliable phasing .

- Validation : Cross-check phases with molecular replacement (e.g., Phaser) if homologous structures are available.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.